4-(Furfurylaminocarbonyl)phenylboronic acid
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Overview
Description
4-(Furfurylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C12H12BNO4. It is a boronic acid derivative that features a phenyl ring substituted with a furfurylaminocarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Furfurylaminocarbonyl)phenylboronic acid involves the reaction of 4-nitrobenzaldehyde with 2-oxofuran, followed by reduction to form the corresponding nitro compound. This intermediate is then reacted with boronic acid to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(Furfurylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfurylaminocarbonyl-substituted phenylboronic acid derivatives, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
4-(Furfurylaminocarbonyl)phenylboronic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(Furfurylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through transmetalation with palladium complexes. This process is crucial for the synthesis of various organic compounds .
Comparison with Similar Compounds
- 4-Carbamoylphenylboronic acid
- 4-(N-Methylaminocarbonyl)phenylboronic acid
- 4-(N-Ethylaminocarbonyl)phenylboronic acid
Comparison: 4-(Furfurylaminocarbonyl)phenylboronic acid is unique due to its furfurylaminocarbonyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it valuable in specialized applications .
Properties
IUPAC Name |
[4-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSMENBYQORPAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407228 |
Source
|
Record name | 4-(Furfurylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-18-2 |
Source
|
Record name | B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Furfurylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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